An In-Depth Technical Guide to the Synthesis of 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. The synthesis is a robust two-step process commencing with a Claisen condensation to form the key intermediate, 1-phenyl-4,4,5,5,6,6,7,7,7-nonafluoro-1,3-hexanedione, followed by a Knorr-type cyclocondensation with hydrazine to yield the final pyrazole product. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the importance of the fluorinated pyrazole scaffold in modern drug discovery.
Introduction: The Significance of Fluorinated Pyrazoles
The introduction of fluorine and fluoroalkyl groups into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved therapeutic agents.[3][4][5][6] The combination of a pyrazole core with a perfluoroalkyl substituent, such as the nonafluorobutyl group, generates a class of compounds with enhanced biological activity and desirable pharmacokinetic profiles.[1] These fluorinated pyrazoles have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The target molecule, 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole, is a representative example of this important class of compounds, and its synthesis is of considerable interest to researchers in the field.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole is most efficiently approached through a convergent strategy. The core of this strategy lies in the construction of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine, a classic and reliable method known as the Knorr pyrazole synthesis.[7][8]
Our retrosynthetic analysis, therefore, disconnects the pyrazole ring at the N-N and C-N bonds, revealing the key precursors: hydrazine and 1-phenyl-4,4,5,5,6,6,7,7,7-nonafluoro-1,3-hexanedione. This 1,3-diketone, in turn, can be synthesized via a Claisen condensation between acetophenone and a suitable perfluorinated ester, such as ethyl nonafluorobutanoate.[9]
Caption: Retrosynthetic analysis of 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole.
Synthesis Pathway and Mechanisms
The overall synthesis proceeds in two distinct steps:
Step 1: Claisen Condensation for the Synthesis of 1-phenyl-4,4,5,5,6,6,7,7,7-nonafluoro-1,3-hexanedione
The first step involves the Claisen condensation of acetophenone with ethyl nonafluorobutanoate.[9] This reaction is a base-catalyzed carbon-carbon bond-forming reaction between two esters or, in this case, a ketone and an ester.[10] A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl nonafluorobutanoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-diketone.
The mechanism is as follows:
-
Enolate Formation: The alkoxide base abstracts an acidic α-proton from acetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the perfluorinated ester.
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the 1,3-diketone.
Caption: Mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
4.1. Step 1: Synthesis of 1-phenyl-4,4,5,5,6,6,7,7,7-nonafluoro-1,3-hexanedione
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Acetophenone | 120.15 | 1.20 g | 10.0 mmol |
| Ethyl nonafluorobutanoate | 264.07 | 2.90 g | 11.0 mmol |
| Sodium Ethoxide | 68.05 | 0.75 g | 11.0 mmol |
| Anhydrous Ethanol | 46.07 | 20 mL | - |
| Diethyl Ether | 74.12 | 50 mL | - |
| 1 M Hydrochloric Acid | 36.46 | ~15 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (20 mL) and sodium ethoxide (0.75 g, 11.0 mmol).
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
To this solution, add acetophenone (1.20 g, 10.0 mmol) dropwise at room temperature.
-
After the addition is complete, add ethyl nonafluorobutanoate (2.90 g, 11.0 mmol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (50 mL).
-
Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenyl-4,4,5,5,6,6,7,7,7-nonafluoro-1,3-hexanedione.
4.2. Step 2: Synthesis of 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-phenyl-4,4,5,5,6,6,7,7,7-nonafluoro-1,3-hexanedione | 358.16 | 3.58 g | 10.0 mmol |
| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 0.5 mL | ~10.0 mmol |
| Ethanol | 46.07 | 25 mL | - |
| Acetic Acid (glacial) | 60.05 | 1 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-phenyl-4,4,5,5,6,6,7,7,7-nonafluoro-1,3-hexanedione (3.58 g, 10.0 mmol) in ethanol (25 mL).
-
To this solution, add a catalytic amount of glacial acetic acid (1 mL).
-
Add hydrazine hydrate (0.5 mL, ~10.0 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole.
Characterization of 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole
The structure of the final product should be confirmed by standard spectroscopic methods. The expected data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the pyrazole C4-H proton, multiplets for the phenyl group protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show signals for the pyrazole ring carbons, the phenyl group carbons, and the carbons of the nonafluorobutyl chain, with characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the structure of the nonafluorobutyl group, and will exhibit characteristic signals for the CF₃ and CF₂ groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond, C=N and C=C bonds of the pyrazole ring, and the C-F bonds of the nonafluorobutyl group.
Conclusion and Future Outlook
This technical guide has outlined a reliable and efficient two-step synthesis of 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole. The methodology, based on the well-established Claisen condensation and Knorr pyrazole synthesis, provides a practical route for accessing this important class of fluorinated heterocycles. The incorporation of the nonafluorobutyl group is expected to impart unique biological properties, making the target molecule and its analogues promising candidates for further investigation in drug discovery and agrochemical development. Future work could focus on the diversification of the phenyl ring and the exploration of the biological activities of the resulting library of fluorinated pyrazoles.
References
-
Mykhailiuk, P. K. Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021 , 121 (3), 1670–1715. [Link]
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008 , 37 (2), 308-319. [Link]
-
Faria, J. V., et al. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research and Reviews: Journal of Chemistry, 2017 . [Link]
-
IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. 2018 . [Link]
-
Naik, N., et al. Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 2017 , 25 (21), 5645-5657. [Link]
-
Chavda, V. P., et al. Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 2019 , 10 (4), 147. [Link]
-
JCHRisks. Review on Biological Activities of Pyrazole Derivatives. 2021 . [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Organic Syntheses. 4-PHENYL-3-BUTEN-2-OL. [Link]
-
PubChem. 3-(nonafluorobutyl)-1-phenyl-1h-pyrazol-5-ol. [Link]
-
The University of Memphis. The Claisen Condensation. [Link]
-
J&K Scientific. Knorr Pyrazole Synthesis. [Link]
-
Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]
-
Di Cesare, J. C., & Lakowicz, J. R. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 2008 , 13(10), 2601-2609. [Link]
-
Organic Chemistry Portal. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. [Link]
-
Cunningham, A. M., et al. Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 2014 , 91(5), 730-733. [Link]
- Google Patents.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Wang, T., et al. Ultrafast 19F MAS NMR. [Link]
-
da Silva, A. B., et al. Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. Magnetic Resonance in Chemistry, 2011 , 49(8), 482-485. [Link]
-
ChemRxiv. Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. [Link]
-
Journal of Pharmaceutical Research International. Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. [Link]
-
Rajdhani College. The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. [Link]
-
New Journal of Chemistry. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. [Link]
-
Jimeno, M. L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 2001 , 39(5), 291-294. [Link]
-
ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [Link]
- Google Patents. CN102976912A - Method for preparing acetophenone.
-
New Journal of Chemistry. Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. [Link]
-
PubChem. 3-Amino-5-phenylpyrazole. [Link]
-
ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
MDPI. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]
-
ResearchGate. Cyclocondensation of dichloroethenes with alkanedichalcogenolates in the hydrazine hydrate – alkali system. The synthesis of dihydrodithiine and trihydrodichalcogenepines. [Link]
-
MDPI. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [Link]
-
Beilstein Journal of Organic Chemistry. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
